![molecular formula C18H27BN2O4 B12104185 1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12104185.png)
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-[(diethylamino)methyl]-, 1-(1,1-dimethylethyl) ester: is a complex organic compound with the following chemical formula:
C20H30BNO4
. It belongs to the indole class of heterocyclic compounds, which are prevalent in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological activities.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of an appropriate indole precursor with boronic acid derivatives. For example, the boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction using palladium catalysts . The specific reaction conditions and reagents may vary, but the overall strategy aims to form the desired boron-substituted indole.
Industrial Production: While industrial-scale production methods may not be widely documented for this specific compound, the principles of organic synthesis apply. Researchers and pharmaceutical companies optimize synthetic routes to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: 1H-Indole-1-carboxylic acid derivatives can participate in various chemical reactions:
Oxidation: Oxidative processes can lead to the formation of indole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substituents on the indole ring can undergo nucleophilic substitution reactions.
Boronic Acid Chemistry: The boron atom in this compound is amenable to Suzuki-Miyaura coupling and other boron-based reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Essential for introducing the boron functionality.
Base: Often triethylamine or other suitable bases facilitate reactions.
Major Products: The major product is the titled compound itself, which incorporates boron into the indole ring.
Scientific Research Applications
Chemistry:
Catalysis: Boron-containing compounds play a vital role as catalysts in organic transformations.
Medicinal Chemistry: Researchers explore boron-substituted indoles for drug discovery.
Anticancer Properties: Some indole derivatives exhibit antiproliferative effects against cancer cells.
Antimicrobial Activity: Indoles may combat microbial infections.
Neuroscience: Indoles could impact neurotransmitter systems.
Materials Science: Boron-containing compounds find applications in materials, such as OLEDs and polymers.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
While I don’t have specific information on closely related compounds, exploring other boron-substituted indoles and comparing their properties would highlight the uniqueness of this compound.
Properties
Molecular Formula |
C18H27BN2O4 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
[5-(diethylaminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C18H27BN2O4/c1-6-20(7-2)12-13-8-9-15-14(10-13)11-16(19(23)24)21(15)17(22)25-18(3,4)5/h8-11,23-24H,6-7,12H2,1-5H3 |
InChI Key |
NHTDCTBOMXSWBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


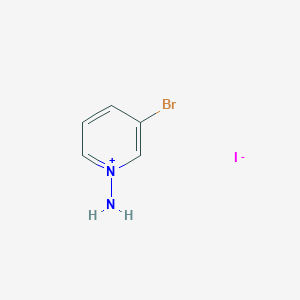
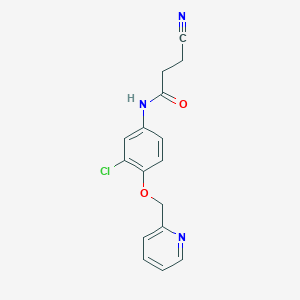

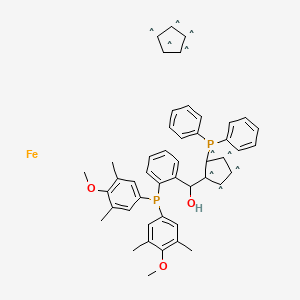
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)
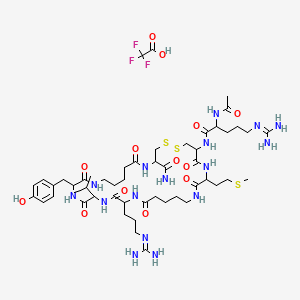
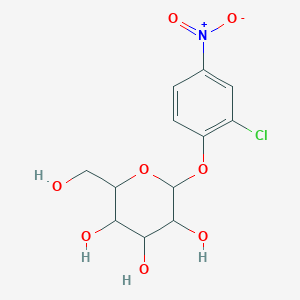
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
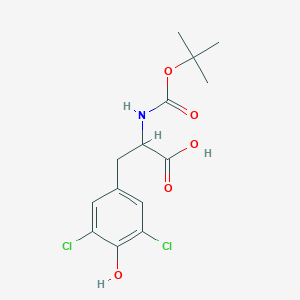
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)

